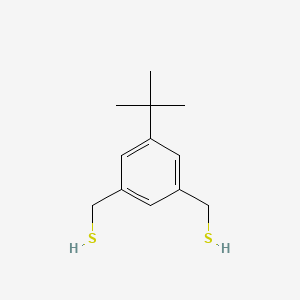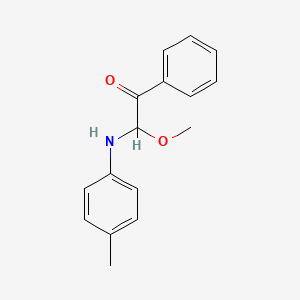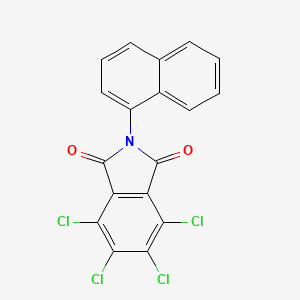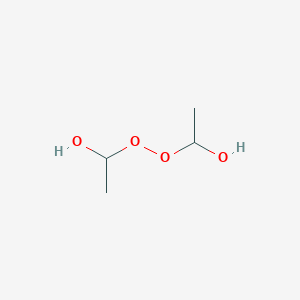
1,1'-Peroxydi(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Peroxydi(ethan-1-ol) is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an ethane backbone, with a peroxide linkage (-O-O-) between the two ethan-1-ol units. This compound falls under the category of diols and peroxides, making it a unique entity in organic chemistry due to its dual functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Peroxydi(ethan-1-ol) can be synthesized through various methods. One common approach involves the reaction of hydrogen peroxide with ethylene glycol under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4(\text{OH})_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_2\text{H}_4(\text{OH})_2\text{O}_2 ]
Industrial Production Methods
On an industrial scale, the production of 1,1’-Peroxydi(ethan-1-ol) involves the catalytic oxidation of ethylene glycol using hydrogen peroxide. This process is optimized to ensure high yield and purity of the product, often employing catalysts such as sulfuric acid or other acidic media to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Peroxydi(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxide linkage, yielding ethylene glycol and water.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
Oxidation: Can yield carboxylic acids or more complex peroxides.
Reduction: Produces ethylene glycol and water.
Substitution: Forms ethers or esters depending on the substituent introduced.
Scientific Research Applications
1,1’-Peroxydi(ethan-1-ol) finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Peroxydi(ethan-1-ol) involves its ability to generate reactive oxygen species (ROS) due to the presence of the peroxide linkage. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar in structure but lacks the peroxide linkage.
Hydrogen peroxide: Contains the peroxide linkage but lacks the ethane backbone.
Diethylene glycol: Contains two ethylene glycol units but lacks the peroxide linkage.
Properties
CAS No. |
77573-56-9 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-(1-hydroxyethylperoxy)ethanol |
InChI |
InChI=1S/C4H10O4/c1-3(5)7-8-4(2)6/h3-6H,1-2H3 |
InChI Key |
MHXULVADFCJJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OOC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


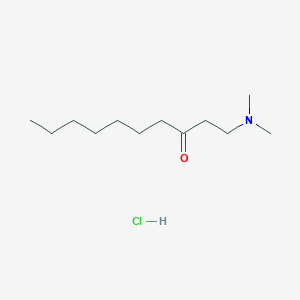
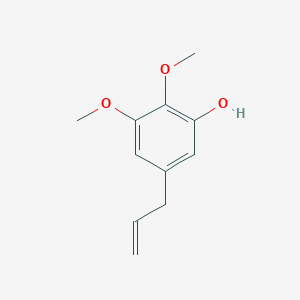
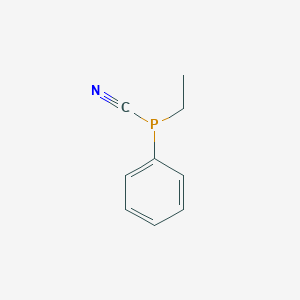
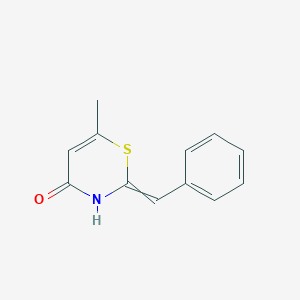
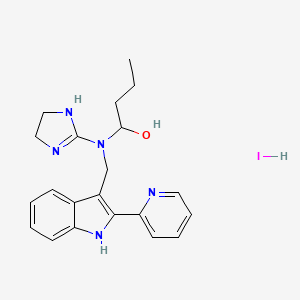
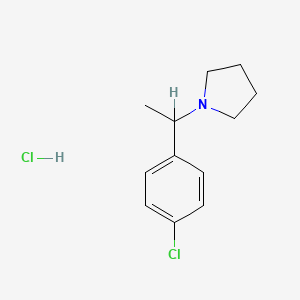
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
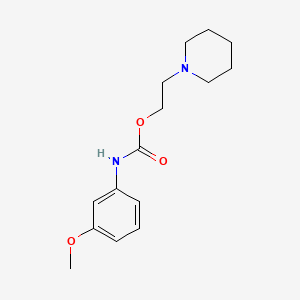
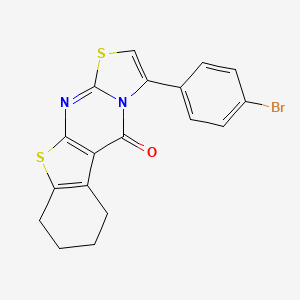
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
